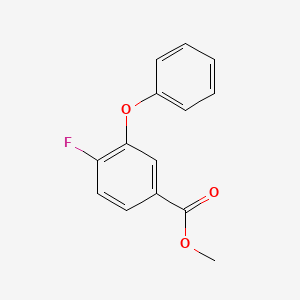

Methyl 4-fluoro-3-phenoxybenzoate

CAS No.: 117252-08-1

Cat. No.: VC17963149

Molecular Formula: C14H11FO3

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117252-08-1 |

|---|---|

| Molecular Formula | C14H11FO3 |

| Molecular Weight | 246.23 g/mol |

| IUPAC Name | methyl 4-fluoro-3-phenoxybenzoate |

| Standard InChI | InChI=1S/C14H11FO3/c1-17-14(16)10-7-8-12(15)13(9-10)18-11-5-3-2-4-6-11/h2-9H,1H3 |

| Standard InChI Key | JYKULQBXNKHHEF-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)F)OC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 4-fluoro-3-phenoxybenzoate has the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.24 g/mol . Key structural features include:

-

A benzoate ester backbone with a fluorine substituent at the 4-position and a phenoxy group at the 3-position.

-

A polar surface area (PSA) of 35.53 Ų, influencing solubility and reactivity .

-

LogP (octanol-water partition coefficient) of 3.40, indicating moderate lipophilicity .

The compound’s InChIKey (JYKULQBXNKHHEF-UHFFFAOYSA-N) and SMILES notation (COC(=O)C1=CC(=C(C=C1)F)OC2=CC=CC=C2) provide precise descriptors for computational and experimental studies .

Synthesis and Reaction Pathways

Key Synthetic Routes

Methyl 4-fluoro-3-phenoxybenzoate is synthesized via nucleophilic aromatic substitution or esterification reactions. A documented method involves:

-

Phenoxy Group Introduction: Reacting 4-fluoro-3-hydroxybenzoic acid with iodobenzene under basic conditions to form 4-fluoro-3-phenoxybenzoic acid .

-

Esterification: Treating the intermediate with methanol in the presence of sulfuric acid to yield the final ester .

Representative Reaction:

Catalytic Hydrogenation and Functionalization

The compound’s nitro analogs (e.g., methyl 4-fluoro-3-nitrobenzoate) are often reduced using palladium on carbon (Pd/C) under hydrogen atmosphere to produce aminobenzoate derivatives, which are precursors for further functionalization . For example:

Physicochemical Properties

Spectral Data

-

¹H NMR (300 MHz, DMSO-d₆): Signals at δ 8.65 (d, J=2.03 Hz, 1H), 7.86 (d, J=8.14 Hz, 1H), and 3.96 (s, 3H) confirm the ester and aromatic protons .

-

FTIR: Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

Solubility and Stability

-

Solubility: Sparingly soluble in water (1.23 mg/mL) but highly soluble in organic solvents like ethyl acetate and methanol .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or alkaline conditions .

Applications in Agrochemical Synthesis

Role in Pyrethroid Production

Methyl 4-fluoro-3-phenoxybenzoate is a key intermediate in synthesizing beta-cyfluthrin, a potent pyrethroid insecticide. The compound undergoes ester hydrolysis to form 4-fluoro-3-phenoxybenzoic acid, which is subsequently coupled with cyclopropanecarboxylic acid derivatives .

Beta-Cyfluthrin Synthesis Pathway:

Pharmaceutical Relevance

Derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. For instance, sulfonated analogs (e.g., methyl 4-fluoro-3-(4-morpholinylsulfonyl)benzoate) have been explored as kinase inhibitors in cancer therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume